![molecular formula C11H12Cl2N2O B2629211 1-(2,6-Dichlorobenzoyl)piperazine CAS No. 404869-31-4](/img/structure/B2629211.png)
1-(2,6-Dichlorobenzoyl)piperazine
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Overview
Description
“1-(2,6-Dichlorobenzyl)piperazine” is an organic compound with the empirical formula C11H14Cl2N2. It has a molecular weight of 245.15 . It’s a halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of “1-(2,6-Dichlorobenzyl)piperazine” includes a six-membered ring containing two opposing nitrogen atoms . The compound also contains two chlorine atoms attached to the benzyl group .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2,6-Dichlorobenzyl)piperazine” are not detailed in the current data, piperazine compounds in general can undergo a variety of chemical reactions due to the presence of the reactive nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis
“1-(2,6-Dichlorobenzyl)piperazine” is a solid with a melting point of 54-62 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 332.4±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
- Researchers have explored the potential of 1-(2,6-Dichlorobenzoyl)piperazine as an anticancer agent. Its structural features make it an interesting candidate for inhibiting cancer cell growth or inducing apoptosis. Further studies are needed to understand its mechanisms and efficacy against specific cancer types .
- The compound has been investigated for its protein kinase inhibition activity. Understanding its interactions with kinases can provide insights into cellular signaling pathways and potential therapeutic targets .
- Neuropharmacological studies have examined the effects of 1-(2,6-Dichlorobenzoyl)piperazine on neurotransmitter systems. It may modulate receptors or enzymes involved in neuronal function, making it relevant for neurological disorders .
- Researchers have explored its antimicrobial properties against bacteria, fungi, or parasites. Investigating its mode of action and potential applications in treating infections is an ongoing area of interest .
- The compound’s unique structure can serve as a scaffold for designing novel molecules. Medicinal chemists may modify its core to create derivatives with improved pharmacological properties .
- 1-(2,6-Dichlorobenzoyl)piperazine has been used in synthetic chemistry as a building block for constructing more complex molecules. Its reactivity and versatility make it valuable in organic synthesis .
Anticancer Properties
Protein Kinase Inhibition
Neuropharmacology
Antimicrobial Activity
Chemical Biology and Drug Design
Organic Synthesis and Methodology
Safety and Hazards
properties
IUPAC Name |
(2,6-dichlorophenyl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYMWDPEXIEMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorobenzoyl)piperazine |
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